Cyclododecaneacetic acid, 1-carboxy-
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Overview
Description
Cyclododecaneacetic acid, 1-carboxy- is an organic compound with the molecular formula C15H26O4. It consists of a cyclododecane ring with an acetic acid and a carboxylic acid functional group attached. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, nanotechnology, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecaneacetic acid, 1-carboxy- typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of Cyclododecaneacetic acid, 1-carboxy- often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents followed by carboxylation or the hydrolysis of nitriles to yield the desired carboxylic acid . The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclododecaneacetic acid, 1-carboxy- undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3/THF).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
Cyclododecaneacetic acid, 1-carboxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug design and delivery systems.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of Cyclododecaneacetic acid, 1-carboxy- involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzyme activity and influence metabolic pathways . The compound’s unique structure allows it to act as a ligand for various receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A hydrocarbon with a similar cyclododecane ring structure but lacking the carboxylic acid functional groups.
Cyclododecanone: Contains a ketone functional group instead of the carboxylic acid groups.
Cyclododecanol: Contains an alcohol functional group instead of the carboxylic acid groups.
Uniqueness
Cyclododecaneacetic acid, 1-carboxy- is unique due to the presence of both acetic acid and carboxylic acid functional groups attached to the cyclododecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
184866-85-1 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1-(carboxymethyl)cyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O4/c16-13(17)12-15(14(18)19)10-8-6-4-2-1-3-5-7-9-11-15/h1-12H2,(H,16,17)(H,18,19) |
InChI Key |
SSUOHVXRIJKSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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